molecular formula C8H15ClN4S B11733070 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B11733070
M. Wt: 234.75 g/mol
InChI Key: UMWPDRRFZUBZBX-UHFFFAOYSA-N
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Description

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-aminocyclohexylamine with thiocarbohydrazide in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial, antifungal, and anticancer properties.

Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Aminocyclohexyl)-acetic acid methyl ester hydrochloride
  • 5-Amino-pyrazoles

Comparison: Compared to similar compounds, 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride stands out due to its unique thiadiazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic benefits further highlight its uniqueness.

Properties

Molecular Formula

C8H15ClN4S

Molecular Weight

234.75 g/mol

IUPAC Name

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine;hydrochloride

InChI

InChI=1S/C8H14N4S.ClH/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8;/h1-5,10H2,(H2,9,12);1H

InChI Key

UMWPDRRFZUBZBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=C(S2)N)N.Cl

Origin of Product

United States

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